2-Bromo-1-chloro-3-ethoxybenzene
Overview
Description
2-Bromo-1-chloro-3-ethoxybenzene is an aromatic compound with the molecular formula C8H8BrClO It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-chloro-3-ethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-3-ethoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows: [ \text{C8H9ClO} + \text{Br2} \xrightarrow{\text{FeBr3}} \text{C8H8BrClO} + \text{HBr} ]
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from benzene derivatives. The process includes chlorination, ethoxylation, and bromination steps under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-chloro-3-ethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation can lead to the formation of phenolic compounds.
- Reduction can produce dehalogenated benzene derivatives .
Scientific Research Applications
2-Bromo-1-chloro-3-ethoxybenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-3-ethoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The pathways involved include the formation of carbocation intermediates and subsequent stabilization through resonance .
Comparison with Similar Compounds
- 1-Bromo-2-chloro-3-ethoxybenzene
- 2-Bromo-1-chloro-4-ethoxybenzene
- 1-Bromo-3-chloro-2-ethoxybenzene
Comparison: 2-Bromo-1-chloro-3-ethoxybenzene is unique due to the specific positioning of its substituents on the benzene ring, which influences its reactivity and chemical properties. Compared to its isomers, it may exhibit different reactivity patterns in electrophilic and nucleophilic substitution reactions, making it valuable for targeted synthetic applications .
Properties
IUPAC Name |
2-bromo-1-chloro-3-ethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIQFKXMYDOGRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295319 | |
Record name | Benzene, 2-bromo-1-chloro-3-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601295319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-74-4 | |
Record name | Benzene, 2-bromo-1-chloro-3-ethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-bromo-1-chloro-3-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601295319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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